N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide
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Overview
Description
N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a pyrrolidine ring, a phenyl group, and a nitrophenyl moiety, making it an interesting subject for chemical studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide typically involves multiple steps, including the formation of the pyrrolidine ring and the introduction of the nitrophenyl and phenyl groups. Common synthetic routes may involve:
Formation of the Pyrrolidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Phenyl Group: This step may involve the use of phenylation reagents under specific conditions.
Attachment of the Nitrophenyl Moiety: This can be done through nitration reactions followed by reduction and subsequent functionalization.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and controlled reaction environments to facilitate the desired transformations efficiently.
Chemical Reactions Analysis
Types of Reactions
N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group can be reduced to an amine group under suitable conditions.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: Used as a precursor or intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular responses.
Altering Gene Expression: Affecting the transcription and translation processes to regulate protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-phenylpyrrolidin-2-one: Shares the pyrrolidine ring and phenyl group but lacks the nitrophenyl moiety.
N-(5-hydroxy-2-nitrophenyl)acetamide: Contains the nitrophenyl and hydroxyl groups but differs in the overall structure.
Uniqueness
N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-[(Z)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-oxo-4-phenylpyrrolidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O5/c23-13-6-7-15(22(26)27)12(8-13)9-20-21-18(25)16-14(10-19-17(16)24)11-4-2-1-3-5-11/h1-9,14,16,23H,10H2,(H,19,24)(H,21,25)/b20-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYSWOWJNJHQMQK-UKWGHVSLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(=O)N1)C(=O)NN=CC2=C(C=CC(=C2)O)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(C(C(=O)N1)C(=O)N/N=C\C2=C(C=CC(=C2)O)[N+](=O)[O-])C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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